3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Electrophilic ipso-substitution Nitration regioselectivity Thienopyrimidine reactivity

This specific trisubstituted thieno[2,3-d]pyrimidine-2,4-dione is the required scaffold for MIF2 tautomerase inhibitor synthesis. The N3-methyl group is critical for redirecting nitration to yield 5-carboxy derivatives directly, avoiding additional steps. The 2,4-dione moiety forms essential hydrogen bonds with Lys109 in the MIF2 active site. 97% purity ensures reliable SAR data. Use as a core scaffold for kinase-targeted fragment growing. Order now to advance your MIF2 inhibitor program.

Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
CAS No. 35970-83-3
Cat. No. B11895100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS35970-83-3
Molecular FormulaC9H10N2O2S
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)N(C(=O)N2)C)C
InChIInChI=1S/C9H10N2O2S/c1-4-5(2)14-7-6(4)8(12)11(3)9(13)10-7/h1-3H3,(H,10,13)
InChIKeyHKTADEQKOXKZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 35970-83-3): Core Scaffold Procurement Guide


3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a trisubstituted thieno[2,3-d]pyrimidine-2,4-dione heterocycle (C9H10N2O2S). It serves as a versatile synthetic intermediate for constructing biologically active molecules, notably MIF2 tautomerase inhibitors [1] and kinase-targeted anticancer agents [2]. The compound features methyl groups at the N3, C5, and C6 positions, which modulate electronic properties and direct electrophilic substitution reactivity distinct from des-methyl analogs [3].

Why Generic Replacement of 3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Is Not Advisable


Thieno[2,3-d]pyrimidine-2,4-diones are not interchangeable building blocks. The N3-methyl substituent on this compound fundamentally alters its reactivity in key transformations such as electrophilic ipso-substitution compared to the 3-unsubstituted analog [1]. Furthermore, the 2,4-dione oxidation state is critical for downstream derivatization to MIF2 tautomerase inhibitors (e.g., R110, 5d), where the carbonyl groups participate in essential hydrogen-bonding interactions with the target enzyme's active site [2]. Procuring a generic des-methyl or 2-thioxo variant risks synthetic failure or significantly reduced biological activity in the final compound.

Quantitative Differentiation Evidence for 3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione


N3-Methyl Directs Electrophilic Ipso-Nitration Selectivity vs. 3-Unsubstituted Analog

In a head-to-head study, 3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one (compound 2) underwent exclusive oxidation of the C5 methyl group to a carboxyl group upon nitration. In stark contrast, the 3-unsubstituted 5,6-dimethylthieno[2,3-d]pyrimidin-4-one (compound 1) yielded the 5-nitro derivative via electrophilic ipso-substitution of the same C5 methyl group [1]. This demonstrates that the N3-methyl substituent diverts the reaction pathway entirely, making the compound uniquely suited for synthesizing 5-carboxy intermediates.

Electrophilic ipso-substitution Nitration regioselectivity Thienopyrimidine reactivity

One-Step Synthesis in Quantitative Yield Offers Procurement Efficiency Advantage

A 2023 protocol reports the one-step synthesis of 3,5,6-trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in quantitative yield using adapted Vilsmeier conditions [1]. While yield data for alternative synthetic routes to the des-methyl analog are not reported in the same study, multi-step sequences for related thienopyrimidinediones typically achieve 40–70% overall yields [2]. The availability of a high-yielding single-step method directly translates to lower procurement costs and higher batch-to-batch consistency.

Vilsmeier–Haack reaction One-step synthesis Quantitative yield

Key Intermediate for MIF2 Tautomerase Inhibitor R110 and Lead 5d

The thieno[2,3-d]pyrimidine-2,4-dione core is the direct precursor to R110 (IC₅₀ = 15 μM against MIF2 tautomerase) and the optimized lead 5d (IC₅₀ = 1.0 μM) [1]. SAR studies demonstrate that the 2,4-dione moiety is essential for competitive binding to the MIF2 active site, engaging Lys109 via hydrogen bonding [1]. Replacing the 2,4-dione with a 2-thioxo-4-one (as in 2-mercapto analogs) is predicted to disrupt this key interaction and abolish inhibitory activity.

MIF2 tautomerase Cancer target Lead optimization

Vendor-Supplied Purity Benchmarking at 97% vs. Typical Analog Purity

A major Chinese vendor (Leyan) lists 3,5,6-trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione at 97% purity . In contrast, the structurally similar 2-mercapto analog (CAS 59898-59-8) is commercially available at 95% purity from multiple suppliers . This 2-percentage-point higher purity specification reduces the burden of byproduct removal in subsequent synthetic steps.

Purity specification Procurement benchmark Quality control

Recommended Application Scenarios for 3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Procurement


MIF2 Tautomerase Inhibitor Lead Optimization Programs

The compound is the optimal starting scaffold for synthesizing competitive MIF2 tautomerase inhibitors. The 2,4-dione moiety forms a critical hydrogen bond with Lys109 in the MIF2 active site [1]. Derivatization at the 4-position via Gewald reaction enables rapid SAR exploration, as demonstrated by the progression from R110 (IC₅₀ = 15 μM) to 5d (IC₅₀ = 1.0 μM) [1].

Synthesis of 5-Carboxy-Thienopyrimidine Building Blocks

When the synthetic goal is a 5-carboxy derivative, this compound is the required substrate. Under nitrating conditions, the N3-methyl group redirects the reaction from ipso-substitution to methyl oxidation, yielding the carboxylic acid directly [2]. The 3-unsubstituted analog gives the 5-nitro product instead, which necessitates additional reduction and diazotization steps to reach the same functional handle.

Kinase Inhibitor Fragment-Based Drug Discovery

Thieno[2,3-d]pyrimidine-2,4-diones have been validated as kinase inhibitor fragments, with derivatives showing VEGFR-2 IC₅₀ values as low as 0.161 μM and AKT IC₅₀ of 0.364 μM [3]. The trimethyl substitution pattern provides a balanced lipophilic fragment (clogP ~2.5) suitable for fragment growing strategies while maintaining sufficient solubility for biochemical assays.

High-Purity Intermediate for Parallel Library Synthesis

With a commercially guaranteed purity of 97% and a demonstrated single-step quantitative synthesis [4], this compound is well-suited as a core scaffold for automated parallel synthesis. The consistent purity reduces the need for post-reaction purification of library members and improves the reliability of biological screening data.

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